

# 3-Acetylunaconitine CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Acetylunaconitine

Cat. No.: B15588157

[Get Quote](#)

## An In-depth Technical Guide to 3-Acetylunaconitine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Acetylunaconitine**, a diterpenoid alkaloid, presents a molecule of significant interest in pharmacology and toxicology. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics, particularly in the fields of analgesia and oncology. Detailed experimental protocols and a summary of its known mechanisms of action are provided to facilitate further investigation into its therapeutic potential and toxicological profile.

## Chemical and Physical Properties

**3-Acetylunaconitine**, also known as 3-acetylaconitine, flaconitine, or monoacetylaconitine, is a naturally occurring diterpenoid alkaloid. Its core chemical and physical data are summarized in the table below.

| Property          | Value                                               | Reference                                                   |
|-------------------|-----------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 77181-26-1                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>36</sub> H <sub>49</sub> NO <sub>12</sub>    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 687.77 g/mol                                        | <a href="#">[3]</a>                                         |
| Synonyms          | 3-Acetylaconitine, Flaconitine, Monoacetylaconitine | <a href="#">[1]</a> <a href="#">[3]</a>                     |

## Biological Activities and Mechanism of Action

**3-Acetylunaconitine** exhibits a range of biological activities, primarily attributed to its interaction with voltage-gated sodium channels (Nav). Similar to its parent compound, aconitine, it is known to be a potent neurotoxin that causes persistent activation of these channels. This leads to an influx of sodium ions, membrane depolarization, and subsequent downstream effects.

## Analgesic Activity

**3-Acetylunaconitine** has demonstrated significant analgesic properties.[\[4\]](#)[\[5\]](#) This effect is believed to be mediated through the modulation of voltage-gated sodium channels, particularly subtypes like Nav1.7, which are crucial in pain signaling pathways.[\[6\]](#)[\[7\]](#)[\[8\]](#) By altering the function of these channels in nociceptive neurons, **3-acetylunaconitine** can disrupt the transmission of pain signals.

## Cytotoxic Activity

The compound has shown cytotoxic effects against certain cancer cell lines. Specifically, it has been reported to be cytotoxic to P388 leukemia cells with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 18.6  $\mu$ M. The precise mechanism of its cytotoxic action is an area of ongoing research but is likely related to the disruption of ion homeostasis and the induction of apoptosis.

## Cardiotonic and Cardiotoxic Effects

Due to its action on sodium channels, **3-acetylunaconitine** can have profound effects on cardiac function. At low concentrations, it may exhibit cardiotonic properties by increasing

intracellular calcium levels. However, at higher concentrations, its persistent activation of sodium channels leads to cardiac arrhythmias and is a primary concern for its toxicity.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of **3-Acetylunaconitine**.

### Cytotoxicity Assay (MTT Assay for P388 Cells)

This protocol is a general guideline for assessing the cytotoxicity of **3-Acetylunaconitine** against a cancer cell line like P388, based on the known IC<sub>50</sub> value.

**Objective:** To determine the concentration of **3-Acetylunaconitine** that inhibits the growth of P388 cells by 50% (IC<sub>50</sub>).

**Materials:**

- P388 (murine leukemia) cell line
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **3-Acetylunaconitine** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately  $5 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete medium. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **3-Acetyllyunaconitine** in culture medium. The final concentrations should bracket the expected IC<sub>50</sub> value (e.g., ranging from 1  $\mu\text{M}$  to 100  $\mu\text{M}$ ). Add 100  $\mu\text{L}$  of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add 20  $\mu\text{L}$  of MTT solution to each well and incubate for 4 hours.
- Solubilization: Add 100  $\mu\text{L}$  of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC<sub>50</sub> value using a suitable software.

## Analgesic Activity Assessment (Spared Nerve Injury Model)

This protocol is based on the methodology used to evaluate the analgesic effect of **3-acetyllyunaconitine** on neuropathic pain.[\[4\]](#)[\[5\]](#)

Objective: To assess the ability of **3-Acetyllyunaconitine** to alleviate mechanical allodynia in a rodent model of neuropathic pain.

### Materials:

- Male Sprague-Dawley rats (200-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments

- **3-Acetylunaconitine** formulation (e.g., dissolved in a suitable vehicle)
- Von Frey filaments for mechanical sensitivity testing

Procedure:

- Spared Nerve Injury (SNI) Surgery:
  - Anesthetize the rat and make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
  - Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.
  - Cut the nerves distal to the ligation, removing a small section to prevent regeneration.
  - Ensure the sural nerve remains intact and untouched.[9][10][11]
  - Close the muscle and skin layers with sutures.
  - Allow the animals to recover for a week to develop neuropathic pain.
- Drug Administration: Administer **3-Acetylunaconitine** or vehicle control to the rats (e.g., via subcutaneous injection).
- Behavioral Testing (Mechanical Allodynia):
  - Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.
  - Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the sural nerve territory).
  - A positive response is defined as a brisk withdrawal or licking of the paw.
  - Determine the 50% paw withdrawal threshold using the up-down method.

- Conduct testing at baseline (before drug administration) and at various time points after administration (e.g., 30, 60, 120, and 180 minutes).
- Data Analysis: Compare the paw withdrawal thresholds between the **3-Acetylunaconitine**-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

## Electrophysiological Analysis (Whole-Cell Patch Clamp)

This protocol provides a representative method to study the effects of **3-Acetylunaconitine** on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific Nav subtype).

**Objective:** To characterize the modulatory effects of **3-Acetylunaconitine** on the biophysical properties of voltage-gated sodium channels.

### Materials:

- HEK293 cells stably expressing a specific Nav channel subtype (e.g., Nav1.7)
- Patch clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH 7.4)
- Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
- **3-Acetylunaconitine** solution

### Procedure:

- Cell Preparation: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.
- Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

- Recording:
  - Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
  - Establish a giga-ohm seal between the patch pipette and a single cell.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -100 mV.
  - Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
- Compound Application: Perfusion the cell with the extracellular solution containing **3-Acetyllyunaconitine** at the desired concentration.
- Post-Compound Recording: After a few minutes of incubation, record the sodium currents again using the same voltage protocol.
- Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and kinetics of the sodium channels before and after the application of **3-Acetyllyunaconitine**.

## Signaling Pathways and Logical Relationships

The primary mechanism of action of **3-Acetyllyunaconitine** involves the direct modulation of voltage-gated sodium channels. The following diagrams illustrate the proposed signaling pathway and the logical workflow for its investigation.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **3-Acetylunaconitine**'s biological effects.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the investigation of **3-Acetylunaconitine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aconitine Neurotoxicity According to Administration Methods [mdpi.com]
- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 4. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- To cite this document: BenchChem. [3-Acetylunaconitine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588157#3-acetylunaconitine-cas-number-and-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)